N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms, and a methoxybenzyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reaction: This involves the reaction of 4-methoxybenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions.
Amide Bond Formation: Another method involves the reaction of 4-methoxybenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is monitored continuously, and the product is purified through crystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: These can include carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines are common reduction products.
Substitution Products: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The methoxybenzyl group may enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-N-methylamine: This compound lacks the thiadiazole ring and has different biological activities.
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This is a precursor in the synthesis of the target compound and has distinct chemical properties.
Uniqueness: N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of the thiadiazole ring and the methoxybenzyl group, which provides it with specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRZTRPHMPTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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